1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-CSNH2) attached to two aromatic rings, one of which is substituted with a tert-butyl group, and the other with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-chloro-4-fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the tert-butyl, chlorine, and fluorine substituents can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-chloro-4-fluorophenyl)thiourea: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
1-(4-Tert-butylphenyl)-3-phenylthiourea: Lacks the chlorine and fluorine substituents, which can influence its properties and applications.
1-(4-Tert-butylphenyl)-3-(4-chlorophenyl)thiourea: Similar structure but with different substitution patterns, leading to variations in its behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea is an organic compound classified under thioureas, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in various fields such as antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound features a thiourea functional group (-CSNH2) attached to two aromatic rings: one with a tert-butyl substituent and the other with chlorine and fluorine substituents. The synthesis typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-chloro-4-fluoroaniline in solvents like dichloromethane or toluene, followed by purification through column chromatography.
The biological activity of thioureas often arises from their ability to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. For this compound, studies suggest that it may exert its effects through multiple pathways, including:
- Antimicrobial Activity : Thiourea derivatives are known for their antibacterial properties. The compound has shown effectiveness against various pathogenic bacteria and fungi, suggesting potential as an antimicrobial agent .
- Anticancer Activity : Research indicates that thioureas can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, they may affect angiogenesis and cancer cell signaling, with some derivatives demonstrating IC50 values as low as 1.50 µM in human leukemia models .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiourea derivatives, including this compound. Results indicated a broad spectrum of activity against both reference and multidrug-resistant strains, highlighting its potential for treating infections caused by resistant bacteria .
- Anticancer Mechanisms : In vitro studies have shown that certain thiourea derivatives can selectively inhibit cancer cell growth by interfering with critical signaling pathways involved in tumor progression. The compound's structural features may enhance its interaction with these pathways, making it a candidate for further drug development .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2S/c1-17(2,3)11-4-6-12(7-5-11)20-16(22)21-13-8-9-15(19)14(18)10-13/h4-10H,1-3H3,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYHOYADBUGWSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.